molecular formula C16H16N2O4 B2816776 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-furamide CAS No. 896274-19-4

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-furamide

Cat. No.: B2816776
CAS No.: 896274-19-4
M. Wt: 300.314
InChI Key: GGSWGGXWZFAUBV-UHFFFAOYSA-N
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Description

“N-[1-(3-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-furamide” is a chemical compound with the molecular formula C18H20N4O5 . It has an average mass of 372.375 Da .


Molecular Structure Analysis

The molecular structure of “N-[1-(3-methoxyphenyl)-5-oxo-3-pyrrolidin-3-yl]-2-furamide” is based on structures generated from information available in ECHA’s databases . More detailed structural analysis would require advanced techniques such as X-ray diffraction or NMR spectroscopy.

Scientific Research Applications

Photolysis of Nitrofuramides

Research into the photolysis of N-butyl-5-nitro-2-furamide in methanol revealed the product N-butyl-5-methoxy-2-furamide, indicating a nitro to methoxy group transformation. This suggests potential pathways for chemical modifications in related compounds (Powers, 1971).

Synthesis and Antioxidant Activity of Carboxylic Acid Derivatives

A study synthesized a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activities. Some compounds exhibited potent antioxidant activity, surpassing that of ascorbic acid, highlighting the therapeutic potential of furamide derivatives in oxidative stress-related conditions (Tumosienė et al., 2019).

Structure and Conformation Analysis

The crystal structure and molecular conformation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound evaluated as a potential antineoplastic agent, were studied. X-ray analysis and AM1 molecular orbital methods provided insights into its stable conformation, which could inform the design of related therapeutic agents (Banerjee et al., 2002).

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-2-4-12(9-13)18-10-11(8-15(18)19)17-16(20)14-6-3-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSWGGXWZFAUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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